molecular formula C11H6F3NOS2 B7990754 2-[4-(Trifluoromethylthio)benzoyl]thiazole

2-[4-(Trifluoromethylthio)benzoyl]thiazole

Cat. No.: B7990754
M. Wt: 289.3 g/mol
InChI Key: CKOFOYYTRPYXRW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethylthio)benzoyl]thiazole is a compound that features a thiazole ring and a trifluoromethylthio group attached to a benzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethylthio)benzoyl]thiazole typically involves the reaction of 4-(trifluoromethylthio)benzoyl chloride with thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethylthio)benzoyl]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(Trifluoromethylthio)benzoyl]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethylthio)benzoyl]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The trifluoromethylthio group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

1,3-thiazol-2-yl-[4-(trifluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)18-8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFOYYTRPYXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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